molecular formula C15H20F3N3O2 B10913209 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide

Cat. No.: B10913209
M. Wt: 331.33 g/mol
InChI Key: BAQNSSJMHDVESX-UHFFFAOYSA-N
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Description

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)ACETAMIDE typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl and trifluoromethyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)ACETAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)ACETAMIDE is unique due to the combination of the cyclopropyl and trifluoromethyl groups on the pyrazole ring, along with the tetrahydrofuran moiety

Properties

Molecular Formula

C15H20F3N3O2

Molecular Weight

331.33 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-(oxolan-2-yl)ethyl]acetamide

InChI

InChI=1S/C15H20F3N3O2/c1-9(12-3-2-6-23-12)19-14(22)8-21-11(10-4-5-10)7-13(20-21)15(16,17)18/h7,9-10,12H,2-6,8H2,1H3,(H,19,22)

InChI Key

BAQNSSJMHDVESX-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCO1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3

Origin of Product

United States

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